Home > Products > Screening Compounds P6277 > Desfluoro Sitagliptin
Desfluoro Sitagliptin -

Desfluoro Sitagliptin

Catalog Number: EVT-1496469
CAS Number:
Molecular Formula: C₁₆H₁₈F₃N₅O
Molecular Weight: 353.34
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Desfluoro Sitagliptin is a derivative of Sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the treatment of type 2 diabetes mellitus. The main distinction of Desfluoro Sitagliptin from its parent compound is the absence of a fluorine atom in its structure, which can significantly affect its pharmacological properties and interactions with biological systems. This modification makes Desfluoro Sitagliptin a subject of interest for research into its therapeutic potential and mechanisms of action .

Source and Classification

Desfluoro Sitagliptin is classified as a pharmaceutical compound under the category of DPP-4 inhibitors. It is synthesized from commercially available starting materials and is used extensively in scientific research, particularly in studies related to diabetes and metabolic disorders .

Synthesis Analysis

The synthesis of Desfluoro Sitagliptin involves several key steps, typically starting from commercially available precursors. A common synthetic route includes:

  1. Reduction of Enamine Intermediate: This step often employs sodium borohydride as a reducing agent to convert the enamine intermediate into the desired amine form.
  2. Resolution of Racemates: This process can be achieved using (−)-di-p-toluoyl-L-tartaric acid to separate the enantiomers, ensuring that the desired optical isomer is obtained .

Technical Details

Molecular Structure Analysis

The molecular formula for Desfluoro Sitagliptin is C16H16N5OC_{16}H_{16}N_{5}O, with a molecular weight of approximately 300.33 g/mol. The structural modification that differentiates it from Sitagliptin involves the removal of a fluorine atom, which alters its electronic properties and interactions with biological targets.

Structural Data

  • Chemical Structure: The compound features an amino group, a carbonyl group, and a triazole ring, contributing to its biological activity as a DPP-4 inhibitor.
  • 3D Structure: The three-dimensional conformation can significantly influence its binding affinity and specificity towards the DPP-4 enzyme .
Chemical Reactions Analysis

Desfluoro Sitagliptin undergoes various chemical reactions that are crucial for its synthesis and application:

  1. Reduction Reactions: Typically involve the addition of hydrogen or removal of oxygen, facilitated by reducing agents like sodium borohydride.
  2. Substitution Reactions: Involve replacing one atom or group with another, utilizing various halogenating agents depending on the desired outcome.
  3. Oxidation Reactions: Can lead to the formation of ketones or carboxylic acids when oxidizing agents such as potassium permanganate are employed.

Technical Details

The choice of reagents and reaction conditions significantly influences the yield and purity of Desfluoro Sitagliptin, making careful optimization essential during synthesis .

Mechanism of Action

Desfluoro Sitagliptin functions primarily by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resultant increase in these hormones leads to enhanced insulin secretion from pancreatic beta cells while simultaneously decreasing glucagon levels from alpha cells .

Process Data

This mechanism contributes to improved glycemic control in patients with type 2 diabetes mellitus by enhancing insulin sensitivity and promoting glucose-dependent insulin release .

Physical and Chemical Properties Analysis

Desfluoro Sitagliptin exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and formulation.
  • Stability: Stability under various pH conditions can influence its shelf life and efficacy in pharmaceutical formulations.

Relevant Data or Analyses

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and stability, ensuring compliance with regulatory standards during production .

Applications

Desfluoro Sitagliptin has diverse applications in scientific research:

  • Chemistry: Used as a reference material in studies examining reaction mechanisms.
  • Biology: Investigated for effects on various biological pathways related to glucose metabolism.
  • Medicine: Explored for potential therapeutic applications in treating type 2 diabetes mellitus and other metabolic disorders.
  • Industry: Utilized in pharmaceutical development processes, including quality control measures during manufacturing .
Introduction to Desfluoro Sitagliptin (DFS)

Desfluoro Sitagliptin (DFS), chemically designated as (R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one, represents a strategically modified analogue of the widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin [5]. Its defining structural characteristic is the absence of a fluorine atom at the 2-position of the terminal phenyl ring compared to sitagliptin. This deliberate molecular alteration was pursued to elucidate the specific contribution of fluorine substitution to the pharmacology of DPP-4 inhibitors and to explore the therapeutic potential of non-fluorinated analogues [2] [8]. DFS functions as a potent, selective, and competitive inhibitor of DPP-4, thereby elevating endogenous levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This mechanism underpins its glucose-lowering efficacy in type 2 diabetes mellitus (T2DM) models. Beyond glycemic control, DFS exhibits distinct pleiotropic effects, particularly on vascular and inflammatory pathways, setting it apart from its fluorinated counterparts [1] [6].

Table 1: Key Chemical Identifiers of Desfluoro Sitagliptin (DFS)

PropertyValue
IUPAC Name(3R)-3-amino-4-(2-fluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
Molecular FormulaC₁₆H₁₇F₄N₅O
Molecular Weight371.33 g/mol
CAS Registry NumberN/A (Impurity of Sitagliptin)
SynonymsDFS; Des-fluoro-sitagliptin; (R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one
Key Structural FeatureAbsence of fluorine at the 2-position of the terminal phenyl ring compared to Sitagliptin

Structural and Functional Definition of DFS as a DPP-4 Inhibitor

DFS shares the core triazolopiperazine scaffold characteristic of sitagliptin, comprising a β-amino acid moiety linked to a triazolopiperazine ring bearing a trifluoromethyl group. The critical structural distinction lies in the absence of a fluorine atom on the phenyl ring attached to the β-carbon of the amino acid side chain. This modification directly impacts the molecular volume and electronic distribution within the region designed to occupy the S2 extensive subsite of the DPP-4 enzyme [2] [8].

DFS functions as a competitive inhibitor of DPP-4, binding reversibly to the enzyme's catalytic site. DPP-4 is a serine protease exopeptidase that specifically cleaves N-terminal dipeptides from substrates featuring alanine or proline at the penultimate position. Its primary physiological substrates relevant to glucose metabolism are the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, DFS significantly elevates plasma concentrations of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from α-cells, constituting its primary glucose-lowering mechanism [1] [7] [8]. Studies in apolipoprotein E-deficient (ApoE-/-) mice, a model of atherosclerosis, demonstrated that DFS administration significantly increased active GLP-1 levels, correlating with improved glycemic parameters [1].

Research reveals that DFS's pharmacological profile extends beyond incretin stabilization. DFS exhibits significant anti-inflammatory and anti-atherogenic properties in preclinical models:

  • Endothelial Protection: DFS significantly improved acetylcholine-induced endothelium-dependent vasorelaxation in aortic rings from ApoE-/- mice fed a high-fat diet (89.9 ± 3.9% vs. 79.2 ± 4.3% relaxation at 10⁻⁴ mol/l acetylcholine, p<0.05). This improvement was mechanistically linked to increased phosphorylation of endothelial nitric oxide synthase (eNOS), promoting nitric oxide (NO) production and vascular relaxation [1].
  • Anti-Atherogenic Effects: DFS treatment resulted in a statistically significant reduction in atherosclerotic lesion area compared to vehicle control in ApoE-/- mice (17.7% [15.6–25.8%] vs. 24.6% [19.3–34.6%], p<0.01). This effect was attributed to reduced macrophage infiltration and foam cell formation within plaques [1].
  • Macrophage Modulation: In cultured human macrophages, DFS potentiated GLP-1-induced increases in cytosolic cyclic adenosine monophosphate (cAMP) levels. This activation of the cAMP/protein kinase A (PKA) pathway led to inhibition of key pro-inflammatory signaling cascades: phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2), and nuclear factor-kappa B (NF-κB) p65 nuclear translocation. Consequently, DFS suppressed the production of pro-inflammatory cytokines (interleukin-1β [IL-1β], IL-6, tumor necrosis factor-alpha [TNF-α]) and monocyte chemoattractant protein-1 (MCP-1) in response to lipopolysaccharide (LPS) [1] [3].
  • Reduction of Vascular Remodeling: In a rat model of carotid artery balloon injury (Otsuka Long-Evans Tokushima Fatty [OLETF] rats), DFS administration significantly attenuated neointimal hyperplasia. Histomorphometric analysis showed a dose-dependent reduction in the intima-media ratio (IMR), indicating suppression of pathological vascular smooth muscle cell proliferation and migration following endothelial injury. This effect was associated with downregulation of matrix metalloproteinases (MMPs), enzymes crucial for extracellular matrix degradation and vascular remodeling [6].

Table 2: Key Pharmacological Effects of Desfluoro Sitagliptin (DFS) in Preclinical Models

Effect CategorySpecific EffectModel SystemProposed Mechanism
Glycemic Control↑ Plasma active GLP-1 & GIP; Improved glucose toleranceApoE-/- mice (HFD), OLETF ratsDPP-4 inhibition → ↑ Incretin activity → ↑ Insulin secretion, ↓ Glucagon secretion
Endothelial Function↑ Acetylcholine-induced vasorelaxation; ↑ eNOS phosphorylationAortic rings (ApoE-/- mice, HFD)Enhanced NO bioavailability
Anti-Atherogenic↓ Atherosclerotic lesion area; ↓ Macrophage infiltrationApoE-/- mice (HFD)↓ Inflammatory cytokine/chemokine production (TNF-α, IL-6, MCP-1); ↓ Foam cell formation
Anti-Inflammatory↓ LPS-induced cytokine production (TNF-α, IL-1β, IL-6); ↓ NF-κB translocationCultured human macrophages↑ GLP-1/cAMP/PKA signaling → ↓ JNK/ERK phosphorylation
Vascular Remodeling↓ Neointimal formation; ↓ Intima-Media Ratio (IMR)Carotid artery balloon injury (Rats)↓ MMP expression/activity; ↓ VSMC proliferation & migration

Historical Development and Rationale for Fluorine Substitution in Sitagliptin Analogues

The development of DFS emerged from intensive Structure-Activity Relationship (SAR) studies focused on optimizing the β-amino acid segment of early DPP-4 inhibitor leads, particularly within the sitagliptin chemical class. The primary goal was to maximize enzymatic inhibitory potency (IC₅₀), selectivity over related proteases (like DPP-8 and DPP-9), oral bioavailability, and metabolic stability. Fluorine substitution became a pivotal strategy due to the atom's unique physicochemical properties [2] [8].

The introduction of fluorine, particularly at the ortho position (2-position) of the terminal phenyl ring in sitagliptin, was driven by several key rationales:

  • Enhanced Binding Affinity: Fluorine's moderate electronegativity and relatively small atomic radius (similar to hydrogen) allow it to participate in strong, favorable electrostatic interactions (e.g., dipole-dipole, C-F···H-X hydrogen bonding) with specific residues lining the S2 extensive subsite of DPP-4. This subsite is characterized by a hydrophobic pocket with polar residues nearby (e.g., Glu205, Glu206, Tyr662). Fluorine substitution optimizes van der Waals contacts and dipolar interactions within this pocket, contributing significantly to binding energy. Computational docking studies consistently show fluorinated analogues forming additional stabilizing contacts compared to their non-fluorinated counterparts [2] [8].
  • Improved Pharmacokinetics: Fluorine substitution can significantly alter the metabolic stability of a molecule. The strong C-F bond is resistant to oxidative metabolism mediated by cytochrome P450 enzymes, particularly when fluorine replaces a metabolically labile hydrogen atom (e.g., on an aromatic ring). This substitution strategy aimed to reduce first-pass metabolism and increase oral bioavailability and plasma half-life. Sitagliptin (fluorinated) exhibits high bioavailability (>90%), a target property for once-daily dosing [2] [7].
  • Optimized Selectivity Profile: The precise steric and electronic fit conferred by the fluorine atom helps achieve high selectivity for DPP-4 over structurally similar enzymes like Fibroblast Activation Protein (FAP), DPP-8, and DPP-9. Inhibition of DPP-8/9 has been linked to potential toxicities (e.g., multiorgan histopathology in preclinical models), making selectivity a critical design parameter. Fluorine's size allows it to occupy a specific spatial region within the DPP-4 S2 extensive subsite that differs subtly from the corresponding pockets in off-target proteases, thereby enhancing DPP-4 specificity [2] [8].

DFS was strategically synthesized and evaluated as a critical structural probe within this SAR exploration. By removing the fluorine atom from sitagliptin, researchers aimed to:

  • Quantify Fluorine's Contribution: Determine the precise impact of the fluorine atom on DPP-4 binding affinity (IC₅₀) and inhibitory potency in vitro and in vivo.
  • Assess Role in Pharmacokinetics: Evaluate how the absence of fluorine influences metabolic stability, oral absorption, and overall pharmacokinetic profile.
  • Investigate Pleiotropic Effects: Explore whether the absence of fluorine alters the compound's effects beyond DPP-4 inhibition, particularly concerning vascular inflammation and remodeling, given the distinct results observed with DFS.
  • Identify Novel Profiles: Discover if non-fluorinated analogues like DFS could offer a differentiated pharmacological or therapeutic profile compared to fluorinated DPP-4 inhibitors.

This targeted investigation revealed that while fluorine generally conferred advantages in terms of in vitro DPP-4 affinity and metabolic stability for the sitagliptin series, its absence in DFS did not abolish potent DPP-4 inhibition. DFS retained significant efficacy in preclinical models, often exhibiting unexpectedly pronounced vasculoprotective and anti-inflammatory effects compared to some fluorinated inhibitors, suggesting that the fluorine atom is not absolutely required for all beneficial pharmacological actions and that its absence might even favor certain pathways [1] [6].

Table 3: Rationale and Impact of Fluorine Substitution in DPP-4 Inhibitors vs. DFS

AspectRationale for Fluorine in DPP-4 InhibitorsImpact of Fluorine Removal in DFS
Binding Affinity (IC₅₀)Forms dipolar/H-bonding interactions with S2 extensive subsite (e.g., Glu205/206, Tyr662); Optimizes van der Waals contactsReduced affinity compared to Sitagliptin, but retains significant DPP-4 inhibition; May alter binding mode subtly
Metabolic StabilityBlocks oxidative metabolism (CYP450) at the aromatic ring via strong C-F bond; ↑ Half-lifePotentially increased susceptibility to hepatic metabolism; Altered PK profile
Selectivity (DPP-8/9/FAP)Fine-tunes fit within DPP-4 cavity vs. off-target proteasesSelectivity profile may be altered; Requires specific assessment
BioavailabilityContributes to high oral bioavailability (>90%) via reduced first-pass metabolismBioavailability likely lower than Sitagliptin; Quantitative data needed
Pleiotropic EffectsInfluence on off-target interactions or signaling pathways not fully definedPotentially enhanced anti-inflammatory/vasculoprotective effects observed in models

Key Pharmacological Distinctions Between DFS and Fluorinated DPP-4 Inhibitors

While DFS shares the core mechanism of DPP-4 inhibition with fluorinated gliptins like sitagliptin, saxagliptin, and vildagliptin, preclinical evidence highlights significant pharmacological distinctions, particularly concerning effects on the vascular system, inflammation, and intracellular signaling pathways:

  • Potency in Enzymatic Inhibition: Fluorinated DPP-4 inhibitors generally exhibit slightly higher in vitro potency (lower IC₅₀ values) against the pure DPP-4 enzyme compared to DFS. This difference is attributed to the loss of the specific interactions (dipolar, hydrophobic) facilitated by the fluorine atom within the S2 extensive subsite. For instance, SAR studies consistently show that 2-fluorination of the phenyl ring in the sitagliptin scaffold enhances inhibitory potency by several-fold compared to the des-fluoro analogue [2] [8]. However, DFS still retains sufficient potency to effectively inhibit plasma and tissue DPP-4 activity in vivo, leading to significant increases in active GLP-1 levels and glycemic improvements in diabetic models [1].

  • Anti-Atherogenic and Vasculoprotective Efficacy: DFS demonstrates a pronounced effect in reducing atherosclerotic burden and improving endothelial function in models of established vascular disease (e.g., ApoE-/- mice). Its efficacy in reducing atherosclerotic lesion area appears particularly robust in these preclinical settings [1]. Furthermore, DFS shows significant efficacy in inhibiting pathological vascular remodeling post-injury. In the rat carotid balloon injury model, DFS administration resulted in a marked reduction in neointimal formation and IMR, effects linked to its ability to downregulate MMP expression and activity. While some fluorinated DPP-4 inhibitors (e.g., sitagliptin) also show vasculoprotective effects, the magnitude of DFS's impact in specific models like neointimal inhibition is noteworthy and suggests potential mechanistic nuances [6]. This enhanced vasculoprotection may relate to its specific interaction profile or differential effects on endothelial cell senescence/apoptosis and macrophage activation beyond pure GLP-1 elevation.

  • Mechanism of Anti-Inflammatory Action: Both DFS and fluorinated DPP-4 inhibitors exhibit anti-inflammatory properties. However, DFS research highlights a potentiation of GLP-1 receptor (GLP-1R) signaling in specific cell types, particularly macrophages. In human macrophages, DFS enhanced GLP-1-induced cAMP accumulation more effectively than GLP-1 alone. This augmented cAMP/PKA signaling was crucial for DFS's suppression of JNK, ERK1/2, and NF-κB activation, leading to reduced pro-inflammatory cytokine production [1]. While fluorinated inhibitors also modulate inflammation (e.g., sitagliptin reduces NF-κB in liver cells [3]), the specific emphasis on macrophage GLP-1R pathway amplification appears more prominently characterized for DFS. This suggests DFS might have a particularly strong impact on innate immune cell-driven inflammation within the vasculature.

  • Dependence on GLP-1 for Vascular Effects: Studies with DFS explicitly link many of its vasculoprotective effects to the augmentation of GLP-1 activity. The anti-inflammatory effects in macrophages and the sustained eNOS phosphorylation in endothelial cells were shown to be significantly greater with DFS-enhanced GLP-1 activity compared to GLP-1 alone [1]. While fluorinated DPP-4 inhibitors also act via GLP-1, their effects on certain endpoints (e.g., endothelial dysfunction in hypertension for sitagliptin) are demonstrably GLP-1R dependent [3], other studies suggest some pleiotropic effects of certain fluorinated gliptins might involve GLP-1-independent pathways [8]. DFS's effects, as currently characterized, appear more tightly coupled to GLP-1 pathway potentiation in vascular and inflammatory cells.

  • Potential Signaling Pathway Modulation: The absence of fluorine might subtly alter the compound's interaction with DPP-4 or other off-target proteins, influencing downstream signaling cascades differently compared to fluorinated analogues. For example, DFS research strongly links its effects to the cAMP/PKA pathway in macrophages and endothelial cells [1]. In contrast, some fluorinated inhibitors (like sitagliptin in liver studies) are shown to activate AMP-activated protein kinase (AMPK) and suppress the NF-κB/IκBα system, contributing to reduced endothelin-1 expression [3] [5]. While overlapping pathways exist (e.g., NF-κB inhibition), the primary upstream trigger (cAMP/PKA vs. AMPK) may differ, potentially due to structural differences influencing cellular interactions or the specific cell types studied. DFS's efficacy in reducing neointimal hyperplasia also points to a potentially stronger suppressive effect on MMPs compared to some fluorinated counterparts in similar models [6].

Table 4: Key Pharmacological Distinctions Between DFS and Fluorinated DPP-4 Inhibitors

Pharmacological AspectDesfluoro Sitagliptin (DFS)Fluorinated DPP-4 Inhibitors (e.g., Sitagliptin, Saxagliptin)
DPP-4 Inhibitory Potency (IC₅₀)Generally slightly lower in vitro potencyGenerally higher in vitro potency (due to optimized S2 subsite binding)
Anti-Atherogenic EffectPronounced reduction in lesion area in ApoE-/- mice (HFD)Demonstrated, but magnitude may vary; Robust data exists for several
Inhibition of NeointimaMarked reduction in IMR post-balloon injury in ratsEffects demonstrated, direct comparative potency vs DFS less documented
Macrophage SignalingStrong ↑ GLP-1-induced cAMP/PKA → ↓ JNK/ERK/NF-κB → ↓ CytokinesAnti-inflammatory effects shown; Specific GLP-1R potentiation in macrophages less emphasized
Endothelial Effects↑ eNOS phosphorylation & function via GLP-1 augmentation↑ eNOS function (GLP-1R dependent/independent pathways suggested)
Key Upstream Pathway in VasculaturePrimarily cAMP/PKA driven (linked to GLP-1 enhancement)May involve AMPK activation or other pathways besides cAMP/PKA
MMP SuppressionSignificant downregulation linked to anti-remodeling effectEffects documented, direct comparison to DFS in same model needed

Properties

Product Name

Desfluoro Sitagliptin

Molecular Formula

C₁₆H₁₈F₃N₅O

Molecular Weight

353.34

Synonyms

(R)-3-Amino-4-phenyl-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.